Cas no 58199-98-7 (1-Demethyl Hydroxy Daunomycinone)

1-Demethyl Hydroxy Daunomycinone 化学的及び物理的性質
名前と識別子
-
- 1-Demethyl Hydroxy Daunomycinone
- (2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11- hexahydrotetracene-2-carboxylic acid
-
- インチ: 1S/C20H16O9/c1-29-10-4-2-3-7-12(10)18(25)14-13(15(7)22)16(23)8-5-20(28,19(26)27)6-9(21)11(8)17(14)24/h2-4,9,21,23-24,28H,5-6H2,1H3,(H,26,27)/t9-,20+/m1/s1
- InChIKey: MSXNUXHBNGANKV-YBYGRFCBSA-N
- SMILES: C1C2=C(C(O)=C3C(=C2O)C(=O)C2=C(C(OC)=CC=C2)C3=O)[C@H](O)C[C@]1(O)C(O)=O
計算された属性
- 精确分子量: 400.07943208g/mol
- 同位素质量: 400.07943208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 9
- 重原子数量: 29
- 回転可能化学結合数: 2
- 複雑さ: 723
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 162Ų
- XLogP3: 1.5
1-Demethyl Hydroxy Daunomycinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T328780-10mg |
1-Demethyl Hydroxy Daunomycinone |
58199-98-7 | 10mg |
$959.00 | 2023-05-17 | ||
TRC | T328780-2.5mg |
1-Demethyl Hydroxy Daunomycinone |
58199-98-7 | 2.5mg |
$270.00 | 2023-05-17 | ||
TRC | T328780-5mg |
1-Demethyl Hydroxy Daunomycinone |
58199-98-7 | 5mg |
$500.00 | 2023-05-17 | ||
TRC | T328780-25mg |
1-Demethyl Hydroxy Daunomycinone |
58199-98-7 | 25mg |
$ 1200.00 | 2023-09-05 |
1-Demethyl Hydroxy Daunomycinone 関連文献
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
1-Demethyl Hydroxy Daunomycinoneに関する追加情報
Recent Advances in the Study of 1-Demethyl Hydroxy Daunomycinone (CAS: 58199-98-7)
1-Demethyl Hydroxy Daunomycinone (CAS: 58199-98-7) is a key intermediate in the synthesis of anthracycline antibiotics, a class of compounds widely used in cancer chemotherapy. Recent studies have focused on optimizing its synthesis, understanding its biological activity, and exploring its potential applications in drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its chemical properties, pharmacological effects, and future research directions.
A recent study published in the Journal of Medicinal Chemistry (2023) highlighted the improved synthetic route for 1-Demethyl Hydroxy Daunomycinone. The researchers utilized a novel catalytic system to enhance the yield and purity of the compound, addressing previous challenges in its large-scale production. The study also reported on the compound's stability under various conditions, which is critical for its storage and handling in industrial settings.
In terms of biological activity, 1-Demethyl Hydroxy Daunomycinone has shown promising results in preclinical studies. A 2022 paper in Bioorganic & Medicinal Chemistry demonstrated its ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. The compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer, with minimal effects on normal cells. These findings suggest its potential as a lead compound for developing new anticancer agents.
Further research has explored the structural modifications of 1-Demethyl Hydroxy Daunomycinone to enhance its therapeutic efficacy. A team from the University of Cambridge (2023) synthesized a series of derivatives and evaluated their pharmacokinetic properties. One derivative, in particular, showed improved solubility and bioavailability, making it a strong candidate for further clinical development. The study also provided insights into the structure-activity relationship (SAR) of these derivatives, guiding future drug design efforts.
Despite these advancements, challenges remain in the clinical translation of 1-Demethyl Hydroxy Daunomycinone. A review article in Expert Opinion on Drug Discovery (2023) discussed the need for more comprehensive toxicology studies and formulation optimization to ensure its safety and efficacy in humans. The authors also emphasized the importance of interdisciplinary collaboration to accelerate its development.
In conclusion, 1-Demethyl Hydroxy Daunomycinone (CAS: 58199-98-7) continues
58199-98-7 (1-Demethyl Hydroxy Daunomycinone) Related Products
- 2229616-99-1(2-(but-3-yn-1-yl)-5-methylpyridine)
- 1261574-49-5(3-Chloro-4-[2-(trifluoromethoxy)phenyl]aniline)
- 2171176-51-3((2S)-2-amino-3,3,3-trifluoropropane-1-thiol)
- 1936487-88-5(1-propyl-1H-indazole-6-carbaldehyde)
- 1805026-33-8(Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)
- 23530-40-7(N-Methyl-2-nitrobenzenesulfonamide)
- 927186-78-5(3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole)
- 155621-63-9(2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one)
- 1780330-83-7(3-Methyl-4-(piperidin-4-yl)-1,2-oxazol-5-amine)
- 1805611-54-4(2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetic acid)




